1-(4-Phenylthiophen-2-yl)ethan-1-one: A Technical Whitepaper on Synthesis, Properties, and Applications
1-(4-Phenylthiophen-2-yl)ethan-1-one: A Technical Whitepaper on Synthesis, Properties, and Applications
Executive Summary
1-(4-Phenylthiophen-2-yl)ethan-1-one (CAS: 26170-93-4) is a highly versatile biaryl ketone serving as a critical building block in both medicinal chemistry and materials science. Characterized by a push-pull electronic system—comprising an electron-rich thiophene core, a conjugated phenyl ring, and an electron-withdrawing acetyl group—this compound offers unique reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, details regioselective synthetic pathways, and outlines self-validating experimental protocols for its preparation.
Physicochemical Profiling
Understanding the baseline properties of 1-(4-Phenylthiophen-2-yl)ethan-1-one is essential for downstream assay development and chromatographic purification. The extended conjugation across the phenyl and thiophene rings imparts distinct UV absorbance, making it easily trackable via HPLC-UV during reaction monitoring.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 1-(4-Phenylthiophen-2-yl)ethan-1-one |
| CAS Registry Number | 26170-93-4 |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.28 g/mol |
| Physical State | Solid / Crystalline powder |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Thiophene sulfur) |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O |
Quantitative data supported by commercial chemical databases and structural analysis .
Synthetic Methodologies & Mechanistic Insights
The synthesis of 1-(4-Phenylthiophen-2-yl)ethan-1-one relies on precise control over regiochemistry. Two primary routes are utilized in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation.
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is the most reliable method for constructing the biaryl axis. The reaction between 1-(4-bromothiophen-2-yl)ethan-1-one and phenylboronic acid is catalyzed by a Pd(0) species. Causality in Experimental Design: The oxidative addition of Pd(0) into the C-Br bond at the 4-position is highly favored due to the lower bond dissociation energy of C-Br compared to C-H bonds. The use of a biphasic solvent system (e.g., Toluene/H₂O) with a mild base (K₂CO₃) facilitates the transmetalation step by forming a reactive boronate complex, while minimizing protodeboronation side reactions .
Route B: Regioselective Friedel-Crafts Acylation
Alternatively, the compound can be synthesized via the electrophilic aromatic substitution of 3-phenylthiophene using acetyl chloride and a Lewis acid (e.g., AlCl₃ or SnCl₄). Mechanistic Causality: 3-Phenylthiophene possesses two potential α-positions for acylation: C2 and C5. However, the bulky phenyl group at C3 creates significant steric hindrance at the adjacent C2 position. Consequently, the acylium ion preferentially attacks the less hindered C5 position. The resulting Wheland intermediate is stabilized by the adjacent sulfur heteroatom, leading almost exclusively to the 2-acetyl-4-phenylthiophene isomer (1-(4-phenylthiophen-2-yl)ethan-1-one) .
Synthetic Pathway Visualization
Figure 1: Divergent synthetic pathways for 1-(4-Phenylthiophen-2-yl)ethan-1-one.
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the synthesis of 1-(4-Phenylthiophen-2-yl)ethan-1-one via Route A.
Reagents:
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1-(4-Bromothiophen-2-yl)ethan-1-one (1.0 equiv, 5.0 mmol)
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Phenylboronic acid (1.2 equiv, 6.0 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
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Potassium carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol)
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Toluene/Water (4:1 v/v, 25 mL), degassed
Step-by-Step Methodology:
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System Deoxygenation: Charge a flame-dried Schlenk flask with 1-(4-bromothiophen-2-yl)ethan-1-one and phenylboronic acid. Add the Toluene/Water mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.
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Catalyst Introduction: Add Pd(PPh₃)₄ and K₂CO₃ under a positive stream of argon. Seal the flask and heat to 90°C in a pre-heated oil bath.
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Reaction Monitoring (Self-Validation): Stir the mixture for 12 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting bromide (visualized under UV 254 nm) and the appearance of a new, highly UV-active spot confirms conversion.
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Work-Up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the base and break up palladium emulsions. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).
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Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). Key diagnostic peaks include the acetyl methyl group singlet at ~2.5 ppm, and two distinct thiophene proton doublets (H3 and H5) exhibiting a small meta-coupling constant (J ≈ 1.5 Hz), confirming the 2,4-disubstitution pattern.
Downstream Applications
Medicinal Chemistry: The acetyl group of 1-(4-Phenylthiophen-2-yl)ethan-1-one serves as an ideal handle for Claisen-Schmidt condensations with substituted benzaldehydes, yielding thiophene-based chalcones. These chalcones are privileged scaffolds that frequently exhibit potent anti-inflammatory, antimicrobial, and tubulin-polymerization inhibitory activities .
Materials Science: Due to the high polarizability of the sulfur atom and the extended π-conjugation, derivatives of this compound are utilized in the synthesis of organic optoelectronic materials. It acts as a precursor for specialized polythiophenes and small-molecule organic light-emitting diodes (OLEDs), where the phenyl ring provides steric tuning to prevent detrimental π-π stacking quenching in the solid state.
References
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Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (JACS) URL: [Link]
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Title: Combinatorial Synthesis for the Expedited Discovery of Novel Selective Antiestrogens for Breast Cancer Prevention and Therapy Source: Defense Technical Information Center (DTIC) URL: [Link]
